molecular formula C14H27N3O2 B231977 5-Methoxybicyclo[2.2.1]hept-2-ene CAS No. 17190-87-3

5-Methoxybicyclo[2.2.1]hept-2-ene

Cat. No. B231977
CAS RN: 17190-87-3
M. Wt: 124.18 g/mol
InChI Key: RCDOWRWNYHNLLA-UHFFFAOYSA-N
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Description

5-Methoxybicyclo[2.2.1]hept-2-ene, also known as MBO, is a bicyclic compound that has gained increasing interest in the field of organic chemistry due to its unique chemical structure and potential applications. MBO is a colorless liquid that can be synthesized using various methods, including the Diels-Alder reaction.

Mechanism Of Action

The mechanism of action of 5-Methoxybicyclo[2.2.1]hept-2-ene is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. 5-Methoxybicyclo[2.2.1]hept-2-ene has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 5-Methoxybicyclo[2.2.1]hept-2-ene has also been shown to bind to certain receptors, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and perception.
Biochemical and Physiological Effects
5-Methoxybicyclo[2.2.1]hept-2-ene has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-Methoxybicyclo[2.2.1]hept-2-ene can inhibit the activity of certain enzymes, such as acetylcholinesterase, and can bind to certain receptors, such as the serotonin 5-HT2A receptor. In vivo studies have shown that 5-Methoxybicyclo[2.2.1]hept-2-ene can affect behavior and cognition in animal models. 5-Methoxybicyclo[2.2.1]hept-2-ene has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

5-Methoxybicyclo[2.2.1]hept-2-ene has several advantages for lab experiments, including its unique chemical structure and potential applications in the synthesis of more complex organic compounds. 5-Methoxybicyclo[2.2.1]hept-2-ene is also relatively easy to synthesize using the Diels-Alder reaction. However, the use of 5-Methoxybicyclo[2.2.1]hept-2-ene in lab experiments is limited by its potential toxicity and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of 5-Methoxybicyclo[2.2.1]hept-2-ene, including its potential use in the development of new materials and its potential therapeutic applications. 5-Methoxybicyclo[2.2.1]hept-2-ene has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of 5-Methoxybicyclo[2.2.1]hept-2-ene and its potential therapeutic applications.
Conclusion
In conclusion, 5-Methoxybicyclo[2.2.1]hept-2-ene is a bicyclic compound that has gained increasing interest in the field of organic chemistry due to its unique chemical structure and potential applications. 5-Methoxybicyclo[2.2.1]hept-2-ene can be synthesized using the Diels-Alder reaction and has various scientific research applications, including its use as a building block for the synthesis of more complex organic compounds. 5-Methoxybicyclo[2.2.1]hept-2-ene has been shown to interact with various biological targets and has various biochemical and physiological effects. While the use of 5-Methoxybicyclo[2.2.1]hept-2-ene in lab experiments is limited by its potential toxicity and the lack of understanding of its mechanism of action, there are several future directions for the study of 5-Methoxybicyclo[2.2.1]hept-2-ene, including its potential use in the development of new materials and its potential therapeutic applications.

Synthesis Methods

5-Methoxybicyclo[2.2.1]hept-2-ene can be synthesized using the Diels-Alder reaction, which involves the reaction between cyclopentadiene and methyl vinyl ketone. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and yields 5-Methoxybicyclo[2.2.1]hept-2-ene as the major product. The synthesis of 5-Methoxybicyclo[2.2.1]hept-2-ene using the Diels-Alder reaction has been extensively studied and optimized, making it a reliable and efficient method for producing 5-Methoxybicyclo[2.2.1]hept-2-ene.

Scientific Research Applications

5-Methoxybicyclo[2.2.1]hept-2-ene has various scientific research applications, including its use as a building block for the synthesis of more complex organic compounds. 5-Methoxybicyclo[2.2.1]hept-2-ene can be used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. 5-Methoxybicyclo[2.2.1]hept-2-ene has also been studied for its potential use in the development of new materials, such as polymers and liquid crystals.

properties

CAS RN

17190-87-3

Product Name

5-Methoxybicyclo[2.2.1]hept-2-ene

Molecular Formula

C14H27N3O2

Molecular Weight

124.18 g/mol

IUPAC Name

5-methoxybicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C8H12O/c1-9-8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3

InChI Key

RCDOWRWNYHNLLA-UHFFFAOYSA-N

SMILES

COC1CC2CC1C=C2

Canonical SMILES

COC1CC2CC1C=C2

Other CAS RN

17190-92-0

synonyms

Bicyclo[2.2.1]hept-2-ene,5-methoxy-exo-

Origin of Product

United States

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